Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-10-4-3-8(7-14)6-13(9)10/h3-6,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUVFTXFSBXJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A notable method includes the use of sodium hydroxide (NaOH) to promote the cycloisomerization reaction, resulting in high yields under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and the avoidance of metal catalysts, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. Recent advancements have focused on metal-catalyzed coupling reactions, although these methods often require undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products
Oxidation: Formation of ethyl 6-(carboxymethyl)imidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Formation of ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate serves as a vital intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, derivatives of this compound have been developed to target specific proteins involved in disease pathways, showcasing its potential in drug discovery and development .
Proton Pump Inhibition
Research has identified derivatives of imidazo[1,2-a]pyridine as effective proton pump inhibitors (PPIs), which are crucial in treating gastric acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD). These compounds exhibit significant activity against gastric acid secretion, making them promising candidates for therapeutic applications in gastrointestinal disorders .
Agricultural Chemistry
Agrochemical Formulation
The compound is utilized in formulating agrochemicals, particularly pesticides. Its unique chemical properties contribute to developing safer and more effective pest control solutions. The modifications made to the imidazo[1,2-a]pyridine structure enhance its efficacy against various agricultural pests while minimizing environmental impact .
Biochemical Research
Enzyme Activity Studies
In biochemical research, this compound is employed to study enzyme activities and metabolic pathways. Its derivatives have been used to investigate mechanisms of action for various enzymes, aiding in understanding cellular processes and potential therapeutic targets. For example, studies have focused on the inhibition of protein geranylgeranylation using modified derivatives of this compound .
Material Science
Novel Materials Development
The compound is explored in material science for developing novel materials with enhanced properties. Research has focused on creating polymers that incorporate imidazo[1,2-a]pyridine derivatives to improve mechanical strength and thermal stability. These advancements have implications for various industrial applications where material performance is critical .
Flavor and Fragrance Industry
Potential Flavoring Agents
this compound is also investigated for its potential use in the flavor and fragrance industry. Its unique profile can enhance product appeal by providing distinctive flavors or scents when incorporated into formulations .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate for neurological drugs; proton pump inhibitors for gastric acid-related diseases |
| Agricultural Chemistry | Formulation of safer pesticides |
| Biochemical Research | Studies on enzyme activities; metabolic pathway elucidation |
| Material Science | Development of advanced polymers with improved properties |
| Flavor & Fragrance | Potential use as flavoring agents |
Case Studies and Research Findings
Numerous studies highlight the versatility of this compound:
- Proton Pump Inhibitors: Research indicates that modifications to the imidazo[1,2-a]pyridine structure can yield potent PPIs effective against GERD and other gastric disorders .
- Enzyme Inhibition: A study demonstrated that specific derivatives effectively inhibited Rab geranylgeranyl transferase in cancer cell lines, showcasing their potential as therapeutic agents against cancer .
- Pesticide Development: Investigations into the compound's agrochemical applications have led to formulations that reduce environmental toxicity while maintaining effectiveness against pests .
Mechanism of Action
The mechanism of action of ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the prenylation of Rab11A, a protein involved in intracellular trafficking . This inhibition occurs through the binding of the compound to the active site of the enzyme responsible for Rab11A prenylation, thereby preventing its proper function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis of key analogs:
Ethyl 6-(5-(Phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (HS-173)
- Substituent : Bulky phenylsulfonamido-pyridinyl group.
- Key Properties: Acts as a PI3Kα inhibitor, suppressing the PI3K/Akt pathway. Demonstrated anti-fibrotic effects in liver fibrosis and anti-metastatic activity in pancreatic cancer .
- Applications : Therapeutic agent for fibrosis and cancer.
Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Substituent : Trifluoromethyl (-CF₃).
- Key Properties :
- Applications : Intermediate for N-heterocyclic drug molecules .
Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
- Substituent : Bromine atom.
- Key Properties :
- Applications : Synthetic intermediate in medicinal chemistry.
Ethyl 6-Carbamothioylimidazo[1,2-a]pyridine-3-carboxylate
Biological Activity
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that incorporates both nitrogen and carbon atoms. The presence of the hydroxymethyl group and the carboxylate moiety enhances its reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 202.20 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Imidazo[1,2-a]pyridine |
| Functional Groups | Hydroxymethyl and carboxylate |
| Molecular Weight | 202.20 g/mol |
Antibacterial Properties
Research indicates that compounds with imidazo[1,2-a]pyridine cores exhibit significant antibacterial activity. This compound has shown efficacy against various Gram-positive bacteria, including Streptococcus pneumoniae. The mechanism of action is believed to involve the inhibition of FtsZ, a critical protein for bacterial cell division.
Case Study: Inhibition of FtsZ Protein
A study demonstrated that this compound binds to specific regions of the FtsZ protein, disrupting its function and leading to bacterial cell death. This makes it a promising candidate for developing new antibiotics targeting resistant strains.
Anticancer Activity
In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against colon cancer cell lines such as HT-29 and Caco-2. The compounds induce apoptosis through mitochondrial pathways, evidenced by the release of cytochrome c and activation of caspases.
The apoptotic effect is mediated through:
- Cytochrome c Release : Initiates the apoptotic cascade.
- Caspase Activation : Key enzymes in the execution phase of apoptosis.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|
| Antibacterial | Streptococcus pneumoniae | Inhibition of FtsZ protein |
| Anticancer | HT-29, Caco-2 (colon cancer) | Induction of apoptosis via mitochondrial pathway |
Recent Studies
- Antibacterial Efficacy : A study highlighted the compound's ability to inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : Research indicated significant cytotoxic effects on colon cancer cell lines with minimal toxicity to normal cells .
- Molecular Docking Studies : Computational models have elucidated binding affinities and interactions with target proteins, aiding in the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate and its derivatives?
- Methodology : The compound can be synthesized via cyclization reactions using precursors such as 2-aminopyridine derivatives and α-haloketones (e.g., ethyl bromoacetate). Key steps include:
- Cyclization : Reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–100°C) in ethanol or dimethoxyethane .
- Hydroxymethyl introduction : Post-cyclization functionalization via oxidation/reduction or substitution reactions, though specific protocols require optimization based on precursor availability .
Q. How is the purity and structural integrity of this compound characterized?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry and substituent positions via H and C NMR (e.g., imidazo[1,2-a]pyridine core signals at δ 7.5–9.0 ppm for aromatic protons) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H] peak at m/z 258.20 for trifluoromethyl analogs) .
- HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection .
Q. What preliminary biological activities are reported for imidazo[1,2-a]pyridine derivatives?
- Antimicrobial screening : Derivatives with electron-withdrawing groups (e.g., fluoro, trifluoromethyl) show inhibitory effects against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Enzyme inhibition : Structural analogs (e.g., HS-173) act as PI3K inhibitors (IC: 10–50 nM) via competitive ATP-binding site interactions .
Advanced Research Questions
Q. How do substituent variations (e.g., hydroxymethyl vs. trifluoromethyl) influence biological activity and target specificity?
- Structure-Activity Relationship (SAR) :
- Hydroxymethyl group : Enhances solubility but may reduce metabolic stability compared to trifluoromethyl groups .
- Trifluoromethyl analogs : Exhibit higher lipophilicity (logP >3.5), improving membrane permeability and PI3K inhibition (e.g., HS-173 reduces Akt phosphorylation by >80% at 1 µM) .
- Experimental design : Compare IC values across derivatives using kinase profiling assays and molecular docking simulations .
Q. What in vivo models are suitable for studying its antifibrotic or anticancer effects?
- Hepatic fibrosis models : HS-173 (a structural analog) reduces collagen deposition in CCl-induced fibrotic mice (50 mg/kg/day, oral) by inhibiting hepatic stellate cell activation via PI3K/Akt pathway blockade .
- Xenograft cancer models : Evaluate tumor growth inhibition in HepG2 or Huh-7 cell-derived xenografts, monitoring apoptosis markers (e.g., caspase-3 cleavage) .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved across derivatives?
- Data analysis framework :
- Assay conditions : Antimicrobial activity often correlates with logP (>3), while kinase inhibition requires specific pharmacophore alignment .
- Dose dependency : Low-dose cytotoxicity (IC <10 µM) in cancer cells vs. bacteriostatic effects at higher concentrations (>20 µM) .
- Validation : Use isogenic cell lines to isolate target-specific effects (e.g., PI3Kα-knockout vs. wild-type cells) .
Q. What strategies improve metabolic stability and pharmacokinetic profiles of this compound?
- Structural modifications :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
